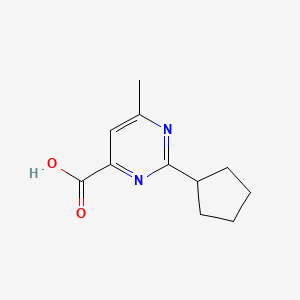

2-Cyclopentyl-6-methylpyrimidine-4-carboxylic acid

説明

特性

IUPAC Name |

2-cyclopentyl-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-6-9(11(14)15)13-10(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTAJIUEYXNUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Cyclopentyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. Its unique molecular configuration suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.24 g/mol. The compound features a cyclopentyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position. This specific arrangement contributes to its reactivity and biological properties.

Research indicates that compounds similar to this compound may act as inhibitors or modulators of enzymes involved in pyrimidine biosynthesis. This action can influence nucleotide production and cellular proliferation, making it a candidate for therapeutic applications in diseases characterized by abnormal cell growth, such as cancer .

Antitumor Activity

Studies have shown that pyrimidine derivatives exhibit significant antitumor properties. For instance, related compounds have demonstrated potent inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The IC50 values for these compounds often fall within the nanomolar range, indicating high potency against tumor cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could be beneficial in treating conditions like type 2 diabetes and certain cancers .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the efficacy of various pyrimidine derivatives against MDA-MB-231 cells. The results indicated that certain derivatives had IC50 values as low as , showcasing their potential as selective anticancer agents .

- Pharmacokinetic Profile : Another research highlighted the pharmacokinetic properties of similar compounds, showing favorable clearance rates and bioavailability profiles after intravenous and oral administration. These properties are crucial for developing effective therapeutic agents .

- Safety Profile : Toxicity studies conducted on related compounds indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety margin for further development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrimidine derivatives:

| Compound Name | Antitumor Activity | Enzyme Inhibition | Toxicity Profile |

|---|---|---|---|

| This compound | High (IC50 < 0.126 μM) | Yes (DHFR) | Low (Non-toxic up to 2000 mg/kg) |

| Related Pyrimidine Derivative A | Moderate | Yes | Moderate |

| Related Pyrimidine Derivative B | High | No | High |

類似化合物との比較

Substituent Effects on Physicochemical Properties

- Cyclopentyl vs. Cyclopropyl Groups :

The cyclopentyl group in the target compound introduces greater steric bulk and lipophilicity compared to the cyclopropyl analog (178.19 g/mol) . Larger aliphatic rings may enhance membrane permeability but reduce solubility in aqueous media. - Aromatic vs. Aliphatic Substituents :

The 4-chlorophenyl analog (248.67 g/mol) exhibits higher molecular weight and lipophilicity than the target compound, which could influence binding affinity in hydrophobic pockets of biological targets. - Functional Group Diversity: The chloro and amino-substituted analog (318.76 g/mol) demonstrates how electronegative groups (Cl) and hydrogen-bond donors (NH) can modulate solubility and target interaction.

Core Structure Variations

- Pyrimidine vs. Pyrimidines often exhibit stronger binding to enzymes like dihydrofolate reductase.

Research Implications

準備方法

Summary Table of Preparation Methods

| Methodology | Key Reactions/Steps | Advantages | Limitations/Notes |

|---|---|---|---|

| Amidation Condensation + Cyclization (Patent CN110054626B) | Amidation of diester + cyclopentylamine → diketone → methylene reagent + urea cyclization → halogenation | High yield, inexpensive reagents, one-pot, green | Requires multi-step synthesis, halogenation steps |

| Carbene & Photocatalyst Radical Coupling | Radical decarboxylative coupling of acyl imidazoles and carboxylic acids under blue light | Mild conditions, selective, one-pot | Requires specialized catalysts, light source |

| Pfitzinger Reaction & Variants | Cyclization of isatins and enaminones with TMSCl | Mild, scalable, good functional group tolerance | More common for quinoline derivatives, adaptation needed |

| Classical Heating & Cyclization | Heating amino-thioxo-pyrimidine esters with formamide or isocyanates | Straightforward, well-studied | Temperature sensitive, possible decomposition |

Q & A

Basic Research Question: What are the recommended synthetic routes and purification strategies for 2-cyclopentyl-6-methylpyrimidine-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. A common approach includes:

- Step 1: Condensation of cyclopentylamine with a methyl-substituted pyrimidine precursor (e.g., 6-methylpyrimidine-4-carboxylate) under acidic or basic conditions.

- Step 2: Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene .

- Step 3: Hydrolysis of the ester group to yield the carboxylic acid moiety.

Purification:

- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

- Recrystallization from ethanol/water mixtures improves purity.

- Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase, retention time ~8.2 min) .

Basic Research Question: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy:

- Mass Spectrometry (ESI): Look for [M+H]⁺ ion at m/z corresponding to the molecular formula C₁₁H₁₄N₂O₂ (calc. 218.11).

- HPLC: Purity >95% under the conditions noted above .

Advanced Research Question: What mechanistic insights exist for the tautomerism or reactivity of the pyrimidine-carboxylic acid moiety?

Methodological Answer:

- The carboxylic acid group and pyrimidine ring participate in tautomerism and resonance stabilization. For example, the 6-hydroxy derivative can exist in keto-enol forms, affecting reactivity .

- Experimental Validation:

- Substituents (e.g., cyclopentyl) influence steric and electronic effects, altering reaction pathways in nucleophilic substitutions .

Advanced Research Question: How can computational methods optimize substituent effects on biological activity?

Methodological Answer:

- Molecular Docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrophobic interactions with the cyclopentyl group and hydrogen bonding with the carboxylic acid .

- QSAR Studies: Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data. For example, methyl groups enhance membrane permeability, while bulky cyclopentyl groups may improve target selectivity .

Advanced Research Question: How to resolve contradictions in spectral data or bioassay results across studies?

Methodological Answer:

- Cross-Validation: Compare NMR/HPLC data with structurally analogous compounds (e.g., 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid) to identify systematic errors .

- Reproducibility Checks:

- Collaborative Analysis: Share raw data with third-party labs to rule out instrumentation bias.

Advanced Research Question: What strategies assess the compound’s potential as a protease inhibitor or antimicrobial agent?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Use fluorogenic substrates to measure IC₅₀ values against proteases (e.g., HIV-1 protease).

- Antimicrobial Screening: Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

- In Silico ADMET Prediction: Tools like SwissADME predict bioavailability, toxicity, and metabolic stability. For example, the carboxylic acid may reduce blood-brain barrier penetration but enhance renal excretion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。